6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one
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Overview
Description
6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, substituted with a chlorophenyl group and a thienylmethylene group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α-haloketone, under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the benzofuran core.
Addition of the Thienylmethylene Group: The thienylmethylene group can be added through a condensation reaction between the benzofuran derivative and a thienylmethylene precursor, such as 2-thiophenecarboxaldehyde, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores, such as psoralen and angelicin, which have been studied for their biological activities.
Thiophene Derivatives: Compounds containing thiophene rings, such as suprofen and articaine, known for their pharmacological properties.
Uniqueness
6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and thienylmethylene groups enhances its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C20H13ClO3S |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H13ClO3S/c21-17-6-2-1-4-13(17)12-23-14-7-8-16-18(10-14)24-19(20(16)22)11-15-5-3-9-25-15/h1-11H,12H2/b19-11- |
InChI Key |
CBVWQDKTPZOTRV-ODLFYWEKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3)Cl |
Origin of Product |
United States |
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